molecular formula C23H25N3O4 B14986634 [5-(4-Ethoxyphenyl)-1,2-oxazol-3-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

[5-(4-Ethoxyphenyl)-1,2-oxazol-3-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B14986634
M. Wt: 407.5 g/mol
InChI Key: GVPFWCPQGXSIGM-UHFFFAOYSA-N
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Description

1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a combination of oxazole and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring followed by the introduction of the piperazine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality material.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, this reaction can replace one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new aromatic group.

Scientific Research Applications

1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Shares the piperazine moiety but lacks the oxazole ring.

    1-(4-Methoxyphenyl)piperazine: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

1-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE is unique due to the combination of the oxazole and piperazine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H25N3O4/c1-3-29-18-10-8-17(9-11-18)22-16-19(24-30-22)23(27)26-14-12-25(13-15-26)20-6-4-5-7-21(20)28-2/h4-11,16H,3,12-15H2,1-2H3

InChI Key

GVPFWCPQGXSIGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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